4-Ethenyl-3-nitrobenzoic acid
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Overview
Description
4-Ethenyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a vinyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-vinylbenzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring .
Another approach involves the Wittig reaction, where 4-bromomethylbenzoic acid is first prepared from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The resulting 4-bromomethylbenzoic acid is then subjected to a Wittig reaction with a suitable ylide to form 4-vinylbenzoic acid, which can subsequently be nitrated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Reagents such as bromine (for bromination) or sulfuric acid and nitric acid (for nitration) are employed.
Major Products Formed
Oxidation: Products include carboxylic acids or aldehydes derived from the vinyl group.
Reduction: The major product is 3-amino-4-vinylbenzoic acid.
Substitution: Various substituted derivatives of this compound can be formed depending on the substituent introduced.
Scientific Research Applications
4-Ethenyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Materials Science: It is employed in the development of photoresponsive materials and nanostructures due to its ability to undergo polymerization and functionalization.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring and the vinyl group. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the vinyl group, limiting its applications in polymer chemistry.
4-Nitrobenzoic acid: Similar to 4-Ethenyl-3-nitrobenzoic acid but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields, making it a versatile compound for scientific research and industrial use.
Properties
CAS No. |
156098-55-4 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
InChI Key |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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